(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzylamine with 2-fluorobenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using a suitable reagent, such as potassium carbonate, to yield the imidazolidine-2,4-dione structure. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (sodium borohydride, lithium aluminum hydride), and bases (sodium methoxide, potassium tert-butoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener derived from the Stevia plant, known for its high sweetness and stability.
Uniqueness
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-7-5-11(6-8-13)10-21-16(22)15(20-17(21)23)9-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBIEZZSAWMPSY-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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